An In-depth Technical Guide to 3-(Ethylamino)propane-1-sulfonic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 3-(Ethylamino)propane-1-sulfonic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(ethylamino)propane-1-sulfonic acid, a molecule of interest in various scientific domains. Drawing upon established chemical principles and data from analogous compounds, this document will delve into its chemical structure, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realms of biochemical research and pharmaceutical development.
Molecular Structure and Isomerism
3-(Ethylamino)propane-1-sulfonic acid is a zwitterionic organic compound. Its structure consists of a three-carbon propane backbone. A sulfonic acid group (-SO₃H) is attached to one terminus (C1), and an ethylamino group (-NHCH₂CH₃) is attached to the other terminus (C3). In physiological and most solution-based conditions, the acidic proton from the sulfonic acid group is transferred to the basic nitrogen atom of the ethylamino group, resulting in a sulfonate anion (-SO₃⁻) and an ethylammonium cation (-NH₂⁺CH₂CH₃). This internal salt formation is a key characteristic of this and related aminopropanesulfonic acids.
Chemical Structure of 3-(Ethylamino)propane-1-sulfonic Acid
Zwitterionic form of 3-(Ethylamino)propane-1-sulfonic Acid.
Physicochemical Properties
While specific experimental data for 3-(ethylamino)propane-1-sulfonic acid is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related and well-characterized analogs such as 3-amino-1-propanesulfonic acid (homotaurine) and 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS).
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₅H₁₃NO₃S | Based on the constituent atoms. |
| Molecular Weight | 167.23 g/mol | Calculated from the molecular formula. |
| Appearance | White crystalline solid | Similar aminopropanesulfonic acids are typically white solids at room temperature.[1] |
| Melting Point | High, likely >250 °C (with decomposition) | Zwitterionic compounds exhibit strong intermolecular ionic interactions, leading to high melting points. For instance, 3-amino-1-propanesulfonic acid has a melting point of 293 °C (dec.). |
| Solubility | Soluble in water; sparingly soluble in polar organic solvents; insoluble in nonpolar organic solvents. | The ionic nature of the zwitterion promotes solubility in polar solvents like water. The ethyl group may slightly increase solubility in less polar organic solvents compared to homotaurine. |
| pKa | Two pKa values are expected. One for the sulfonic acid group (pKa₁ < 2) and one for the ethylammonium group (pKa₂ ~10-11). | The sulfonic acid is a strong acid, while the secondary ammonium is a weak acid. The pKa of the amino group in CAPS is around 10.4, providing a reasonable estimate. |
Synthesis of 3-(Ethylamino)propane-1-sulfonic Acid: A Methodological Approach
The synthesis of N-substituted 3-aminopropanesulfonic acids is typically achieved through the nucleophilic ring-opening of 1,3-propane sultone by a primary amine. This method is a well-established and efficient route for preparing such compounds.[2][3]
Underlying Principle: Nucleophilic Ring-Opening
1,3-Propane sultone is a cyclic sulfonate ester. The carbon atom adjacent to the ester oxygen is electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of ethylamine acts as the nucleophile, attacking this electrophilic carbon and leading to the opening of the sultone ring. A subsequent proton transfer results in the final zwitterionic product.
Synthetic Pathway for 3-(Ethylamino)propane-1-sulfonic Acid
General synthetic scheme for 3-(ethylamino)propane-1-sulfonic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on the synthesis of analogous compounds. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
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Ethylamine (aqueous solution or neat)
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1,3-Propane sultone [Caution: 1,3-Propane sultone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. [4]]
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Anhydrous ethanol or another suitable polar aprotic solvent
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Reaction flask equipped with a magnetic stirrer and reflux condenser
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Crystallization dish
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Reaction Setup: In a reaction flask, dissolve ethylamine in a suitable solvent such as anhydrous ethanol. The concentration should be carefully chosen to facilitate the reaction and subsequent product isolation.
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Addition of 1,3-Propane Sultone: While stirring the ethylamine solution, slowly add a stoichiometric equivalent of 1,3-propane sultone. The addition should be done portion-wise or via a dropping funnel to control the exothermic nature of the reaction. The reaction temperature is typically maintained at around 50 °C.[3]
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Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Product Isolation and Purification:
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As the reaction progresses, the product will likely precipitate out of the solution as a white solid.
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After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
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Collect the solid product by filtration.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture.[3]
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Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and melting point analysis to confirm its identity and purity.
Potential Applications in Research and Drug Development
While specific applications of 3-(ethylamino)propane-1-sulfonic acid are not widely reported, its structural similarity to other biologically relevant aminopropanesulfonic acids suggests several potential areas of use.
Biochemical Buffering Agent
Many N-substituted aminopropanesulfonic acids are used as biological buffers. For example, CAPS is used for buffering in a pH range of 9.7-11.1.[5] Given its structure, 3-(ethylamino)propane-1-sulfonic acid is expected to have a buffering range in the slightly alkaline region, making it a candidate for use in various biochemical and molecular biology applications.
Pharmaceutical Intermediate and Scaffolding
Sulfur-containing compounds are prevalent in a wide array of pharmaceuticals.[6] The aminopropanesulfonic acid moiety can serve as a versatile scaffold in drug design. Its zwitterionic nature can improve the pharmacokinetic properties of a drug candidate, such as its solubility and membrane permeability.
Research in Neuroscience
3-Amino-1-propanesulfonic acid (homotaurine) is a known GABA receptor agonist and has been investigated as a potential therapeutic agent for Alzheimer's disease.[1][2] The introduction of an ethyl group on the amino function of homotaurine could modulate its biological activity, receptor binding affinity, and blood-brain barrier penetration. Therefore, 3-(ethylamino)propane-1-sulfonic acid could be a valuable tool compound for neuropharmacological research.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-(ethylamino)propane-1-sulfonic acid and its synthetic precursors.
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1,3-Propane Sultone: As mentioned previously, 1,3-propane sultone is a suspected carcinogen and a potent alkylating agent.[4] All manipulations involving this compound must be performed in a certified chemical fume hood, and appropriate personal protective equipment, including gloves, lab coat, and safety goggles, must be worn.
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Ethylamine: Ethylamine is a corrosive and flammable substance. It should be handled in a well-ventilated area, away from ignition sources.
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3-(Ethylamino)propane-1-sulfonic Acid: Based on data for similar compounds, 3-(ethylamino)propane-1-sulfonic acid may cause skin and eye irritation.[7] Inhalation of the dust should be avoided. Standard laboratory safety practices should be followed.
Conclusion
3-(Ethylamino)propane-1-sulfonic acid, while not as extensively studied as some of its close analogs, represents a molecule with significant potential in various scientific fields. Its synthesis is straightforward via the ring-opening of 1,3-propane sultone, and its predicted physicochemical properties make it an interesting candidate for applications as a biological buffer and as a scaffold in medicinal chemistry. Further research into its biological activities, particularly in the context of neuroscience, is warranted to fully elucidate its potential.
References
-
Wikipedia. CAPS (buffer). [Link]
- Google Patents. CN1200929C - Method of preparing 3-amino propane sulfonic acid.
-
Hubei New Desheng Material Technology Co., Ltd. What are the production methods of N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS). (2020-05-09). [Link]
- Jiang, B., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules22, 12 (2017).
-
PubChem. 3-(Methylamino)propane-1-sulfonic acid. [Link]
Sources
- 1. 3-Amino-1-propanesulfonic Acid | 3687-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. CN1200929C - Method of preparing 3-amino propane sulfonic acid - Google Patents [patents.google.com]
- 3. yacooscience.com [yacooscience.com]
- 4. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]
- 5. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 6. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]
- 7. 3-(Methylamino)propane-1-sulfonic acid | C4H11NO3S | CID 20504852 - PubChem [pubchem.ncbi.nlm.nih.gov]
